molecular formula C17H15NO3 B1198931 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one CAS No. 101442-35-7

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B1198931
CAS No.: 101442-35-7
M. Wt: 281.3 g/mol
InChI Key: BLHYLBIDBHWACD-UHFFFAOYSA-N
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Description

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a chromone core. The chromone core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxyacetophenone.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the chromone core. This step may require acidic conditions, such as the use of hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromone core can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydrochromone derivative.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include ketone or quinone derivatives, dihydrochromone derivatives, substituted chromones, and biaryl derivatives.

Scientific Research Applications

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is used in the study of cellular pathways and mechanisms.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

    Industry: The compound is used in the development of dyes, pigments, and fluorescent probes for imaging and diagnostic applications.

Comparison with Similar Compounds

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one can be compared with other similar compounds, such as:

    Flavones: These compounds have a similar chromone core but lack the dimethylamino group. They also exhibit antioxidant and anti-inflammatory activities.

    Coumarins: These compounds have a benzopyrone structure similar to chromones but differ in their substitution patterns. They are known for their anticoagulant and antimicrobial properties.

    Quinones: These compounds are oxidized derivatives of chromones and exhibit strong redox properties. They are used in the study of electron transfer processes and as anticancer agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromone derivatives.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(2)12-9-7-11(8-10-12)17-16(20)15(19)13-5-3-4-6-14(13)21-17/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHYLBIDBHWACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347679
Record name 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101442-35-7
Record name 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one in Polygonum flaccidum Messin?

A1: The identification of this compound within the volatile compounds of Polygonum flaccidum Messin provides valuable insight into the plant's chemical profile. This discovery contributes to a deeper understanding of the plant's potential medicinal properties and paves the way for further research into the specific activities and applications of this compound. []

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